Ethyl 3-cyclopropyl-2-methylprop-2-enoate
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Overview
Description
Ethyl 3-cyclopropyl-2-methylprop-2-enoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from 3-cyclopropyl-2-methylprop-2-enoic acid and ethanol. This compound is characterized by the presence of a cyclopropyl group, which is a three-membered carbon ring, and a double bond in the prop-2-enoate moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclopropyl-2-methylprop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-diethoxyphosphorylpropanoate with n-butyllithium in tetrahydrofuran (THF) at -78°C. This reaction forms an intermediate, which is then reacted with cyclopropanecarbaldehyde under the same conditions to yield the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Ethyl 3-cyclopropyl-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-cyclopropyl-2-methylprop-2-enoate involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl methacrylate: Similar in structure but lacks the cyclopropyl group.
Ethyl acrylate: Contains a simpler alkene moiety without the cyclopropyl group.
Cyclopropyl methyl ketone: Contains a cyclopropyl group but differs in the functional group attached.
Uniqueness
Ethyl 3-cyclopropyl-2-methylprop-2-enoate is unique due to the presence of both a cyclopropyl group and a double bond in the prop-2-enoate moiety.
Biological Activity
Ethyl 3-cyclopropyl-2-methylprop-2-enoate is an α,β-unsaturated ester that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
This compound has a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure features a cyclopropyl group and an α,β-unsaturated carbonyl system, which are critical for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been implicated in inhibiting specific enzymes associated with cancer pathways, particularly TAF1 (TBP-associated factor 1), which plays a role in transcription regulation linked to oncogenesis .
- Antitumor Activity : Research indicates that modifications of the compound can lead to the development of novel therapeutic agents targeting cancers. For instance, alkynyl heterocyclic compounds derived from this compound have shown promise as antitumor agents .
- Chemical Biology Applications : The compound serves as a probe in chemical biology studies, helping researchers understand enzyme mechanisms and protein-ligand interactions. Its ability to be labeled with fluorescent tags enhances its utility in tracking biological processes.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Mechanistic Studies : Research has shown that the compound's structural features allow it to selectively inhibit TAF1, leading to reduced proliferation in cancer cells. This inhibition was confirmed through various biochemical assays .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl 3-cyclopropylprop-2-ynoate | Alkynyl Heterocycle | Antitumor activity through enzyme inhibition |
Ethyl methacrylate | Methacrylic Ester | Used in polymerization; lower bioactivity |
2-Methylpropanoic acid ester | Simple Ester | Limited biological applications |
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)7(2)6-8-4-5-8/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDAKNKHDDUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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